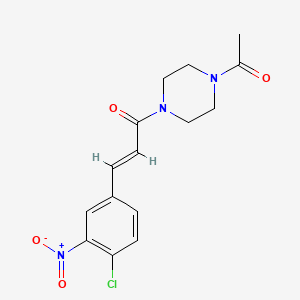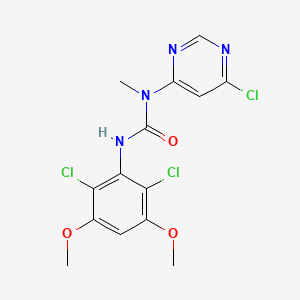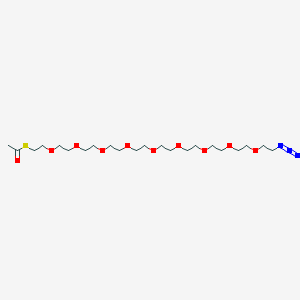
Azido-PEG9-S-methyl ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG9-S-methyl ethanethioate is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. This compound is also a reagent in click chemistry, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Vorbereitungsmethoden
The synthesis of Azido-PEG9-S-methyl ethanethioate typically involves organic synthesis techniques. The process begins with the modification and functionalization of polyethylene glycol (PEG). The azide group is introduced to the PEG chain, followed by the attachment of the S-methyl ethanethioate group. The specific reaction conditions and reagents used can vary, but the general approach involves the use of copper catalysts for the azide-alkyne cycloaddition reaction .
Analyse Chemischer Reaktionen
Azido-PEG9-S-methyl ethanethioate undergoes several types of chemical reactions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction occurs with molecules containing alkyne groups, forming a triazole ring.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups
Common reagents used in these reactions include copper catalysts for CuAAc and DBCO or BCN for SPAAC. The major products formed from these reactions are triazole rings, which are stable and useful in various applications .
Wissenschaftliche Forschungsanwendungen
Azido-PEG9-S-methyl ethanethioate has several scientific research applications:
Chemistry: It is used as a click chemistry reagent for the synthesis of complex molecules.
Biology: It is employed in the development of PROTACs, which are used to selectively degrade target proteins in biological systems.
Medicine: PROTACs synthesized using this compound are being explored as potential therapeutic agents for targeted protein degradation.
Industry: It is used in the synthesis of various functionalized PEG derivatives for industrial applications
Wirkmechanismus
The mechanism of action of Azido-PEG9-S-methyl ethanethioate involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. The PROTAC brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
Vergleich Mit ähnlichen Verbindungen
Azido-PEG9-S-methyl ethanethioate is unique due to its specific structure and functional groups. Similar compounds include other PEG-based PROTAC linkers and click chemistry reagents, such as:
- Azido-PEG4-S-methyl ethanethioate
- Azido-PEG8-S-methyl ethanethioate
- Azido-PEG12-S-methyl ethanethioate
These compounds share similar functional groups but differ in the length of the PEG chain, which can affect their solubility and reactivity .
Eigenschaften
Molekularformel |
C22H43N3O10S |
|---|---|
Molekulargewicht |
541.7 g/mol |
IUPAC-Name |
S-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C22H43N3O10S/c1-22(26)36-21-20-35-19-18-34-17-16-33-15-14-32-13-12-31-11-10-30-9-8-29-7-6-28-5-4-27-3-2-24-25-23/h2-21H2,1H3 |
InChI-Schlüssel |
UYMWTJAOBDYFDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aR,6S,8aS)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828466.png)
![(2R)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B11828468.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B11828473.png)
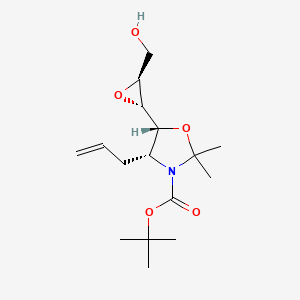
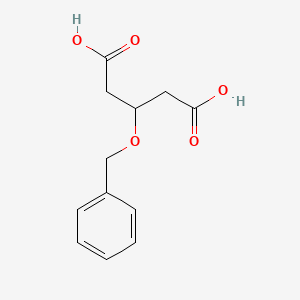
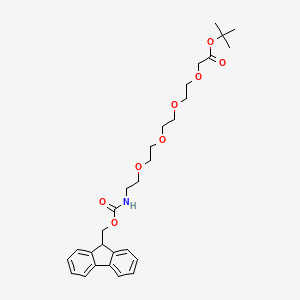
![((2S,3S,5R,7S,9S)-9-isopropyl-3,4-dimethyl-2-phenyl-1,6-dioxa-4-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B11828487.png)




![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11828530.png)
